(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid
Description
Contextual Overview of Pyrrolidine-2,5-dicarboxylic Acid Stereoisomers in Research
Pyrrolidine-2,5-dicarboxylic acid exists in several stereoisomeric forms, including the enantiomeric pair (2R,5R) and (2S,5S), as well as the achiral meso compound (2R,5S). The spatial orientation of the carboxylic acid groups—either on the same side (cis) or opposite sides (trans) of the ring—defines their diastereomeric relationship and profoundly influences their chemical and biological properties.
The trans-isomers, (2R,5R) and (2S,5S), possess C2 symmetry, a feature that makes them particularly attractive for applications in asymmetric synthesis. They have been utilized as chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts. nih.govnih.gov The defined stereochemistry and rigid conformation are crucial for inducing high levels of enantioselectivity in chemical transformations. unibo.it In contrast, the cis-isomers lack this element of symmetry but are also valuable synthetic intermediates. rsc.org
The biological relevance of pyrrolidine (B122466) stereoisomers is well-documented. The specific three-dimensional structure of a molecule is critical for its interaction with chiral biological targets like enzymes and receptors. nih.gov Consequently, different stereoisomers of a compound can exhibit widely different biological activities. For instance, research into related pyrrolidine dicarboxylic acids, such as pyrrolidine-2,4-dicarboxylic acid, has shown that specific isomers can act as potent excitatory amino acid receptor ligands, suggesting potential applications in neuroscience. ontosight.ai This highlights the principle that stereochemical differences at the C2 and C5 positions are key determinants of a molecule's function.
Historical Perspective on the Emergence of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid as a Research Compound
The scientific interest in 2,5-disubstituted pyrrolidines, including the dicarboxylic acid variants, grew from early efforts in natural product synthesis and the need for effective methods to control stereochemistry. nih.govacs.org Initially, accessing enantiomerically pure versions of these compounds often relied on the classical, and often inefficient, method of resolving racemic mixtures using chiral acids. acs.org
A significant advancement came with the development of stereoselective synthetic strategies that utilized the "chiral pool"—readily available, enantiopure natural products—as starting materials. To this end, L-pyroglutamic acid, an inexpensive derivative of the amino acid glutamic acid, became a cornerstone for the synthesis of various 2,5-disubstituted pyrrolidines. nih.govresearchgate.net The first stereoselective strategies for preparing enantiopure 2,5-disubstituted pyrrolidines were pioneered in the context of alkaloid total synthesis. nih.govacs.org
The specific synthesis of the trans-(2R,5R) isomer is part of a broader effort to develop versatile and predictable routes to all stereoisomers. Key historical developments include:
Routes from Amino Acids: Early work by Husson and others established general methods to access trans-2,5-disubstituted pyrrolidines starting from chiral amino alcohols like (R)-phenylglycinol. acs.org
Substrate-Controlled Reactions: Methods involving the diastereoselective addition of organometallic reagents to chiral imines and oxazolidines derived from chiral pool materials provided reliable access to trans-pyrrolidines. acs.org
Cyclization Strategies: The development of iodocyclization reactions of enantiopure homoallylic sulfonamides provided a valuable methodology for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov
Biocatalysis: More recently, biocatalytic methods using enzymes like transaminases have emerged as powerful tools. acs.org Specific enzyme combinations can selectively produce different stereoisomers, including trans-(2R,5R)-pyrrolidines, often with very high enantiomeric purity. acs.org
These synthetic advancements have made the (2R,5R) isomer and its counterparts more accessible, enabling deeper investigation into their properties and applications.
Scope and Future Research Trajectories of this compound
The academic and practical utility of this compound continues to expand, with promising future directions in asymmetric catalysis, medicinal chemistry, and materials science.
Asymmetric Catalysis: The C2-symmetric backbone of the (2R,5R) isomer makes it an ideal scaffold for the design of novel chiral ligands and organocatalysts. nih.gov Future research will likely focus on incorporating this moiety into more sophisticated catalytic systems to address ongoing challenges in stereoselective synthesis. This includes the development of catalysts for C-H functionalization, photoredox catalysis, and other modern synthetic transformations where precise stereocontrol is paramount. unibo.itacs.org
Medicinal Chemistry: The pyrrolidine ring is a privileged scaffold in drug discovery. nih.gov The dicarboxylic acid functionality of the (2R,5R) isomer offers two points for chemical modification, allowing for the creation of libraries of new compounds for biological screening. cymitquimica.com Given that related pyrrolidine acids interact with neurological receptors, future work could explore derivatives of the (2R,5R) isomer as potential therapeutic agents for neurological disorders. ontosight.aiontosight.ai Furthermore, its rigid structure can be used to constrain peptides and other biomolecules, a strategy often employed to enhance potency and selectivity.
Advanced Materials: The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of chiral polymers and metal-organic frameworks (MOFs). Such materials could have applications in chiral separations, enantioselective sensing, and asymmetric catalysis. The defined stereochemistry of the monomer unit would translate into chiral, higher-order structures with unique material properties.
Data Tables
Properties of this compound
| Property | Value |
| CAS Number | 93713-35-0 clearsynth.com |
| Molecular Formula | C₆H₉NO₄ clearsynth.com |
| Molecular Weight | 159.14 g/mol clearsynth.com |
| IUPAC Name | This compound |
| Synonyms | (2R,5R)-2,5-Pyrrolidinedicarboxylic acid, (2R-trans)-2,5-Pyrrolidinedicarboxylic acid clearsynth.com |
| Stereochemistry | trans |
| Symmetry | C2 |
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-pyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPYPKBXRBNP-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437423 | |
| Record name | (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93713-35-0 | |
| Record name | (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Access to 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid
Strategies for Stereocontrolled Synthesis of the (2R,5R)-Isomer
The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines has been the focus of numerous research efforts over several decades. nih.gov Strategies often begin from the chiral pool, utilizing readily available enantiopure starting materials like amino acids or carbohydrates, or employ asymmetric catalysis to introduce the desired stereochemistry. acs.org
Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials. One powerful strategy involves the direct difunctionalization of a pyrrolidine (B122466) moiety. For instance, Davies et al. developed a method using two sequential rhodium(II)-catalyzed C–H insertions into N-Boc-pyrrolidine. acs.org This approach, utilizing specific chiral rhodium catalysts and donor-acceptor diazo precursors, can generate C2-symmetrical pyrrolidines with high levels of both enantiocontrol and diastereocontrol. acs.org Another approach involves the stereocontrolled synthesis from acyclic precursors. For example, pyrrolidine enones can be reduced to allylic alcohols, which then undergo a hydroxy-directed reduction to yield trans-2,5-disubstituted pyrrolidines. nih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. C2-symmetrical 2,5-disubstituted pyrrolidines themselves have been widely employed as chiral auxiliaries in a variety of chemical transformations. nih.govacs.org The synthesis of the target molecule can also be guided by an external chiral auxiliary. For example, the radical addition to amides derived from chiral 2,5-disubstituted pyrrolidines has been studied, where the existing chirality of the pyrrolidine ring directs the stereochemistry of the addition. researchgate.net This principle can be applied in reverse, where a chiral auxiliary attached to a precursor molecule guides the formation of the pyrrolidine ring itself.
The field of asymmetric catalysis offers powerful tools for constructing chiral molecules like (2R,5R)-pyrrolidine-2,5-dicarboxylic acid. Pyrrolidine-based structures are themselves key players in organocatalysis, particularly in aminocatalysis. nih.govacs.org
Metal-Catalyzed Synthesis: Rhodium(II) catalysts have been effectively used for the synthesis of 2,5-disubstituted pyrrolidines via de novo strategies from simple hydrocarbons. nih.gov This involves two consecutive C(sp³)–H amination reactions. An asymmetric nitrene C–H insertion, guided by a chiral rhodium catalyst, can achieve high diastereoselectivity. nih.govacs.org Similarly, rhodium(II)-catalyzed C-H insertions of carbenes represent a powerful method for the direct difunctionalization of the pyrrolidine ring. acs.org
Organocatalytic Synthesis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. unibo.it Chiral cis-2,5-disubstituted pyrrolidine derivatives have been synthesized and applied as organocatalysts in reactions like the enantioselective Michael addition. rsc.org N-Boc-glycine has been shown to catalyze the 1,3-dipolar cycloaddition of maleic anhydride to N-benzylidene α-amino acid esters, leading to the formation of pyrrolidine rings with multiple stereocenters. researchgate.net While not directly yielding the target dicarboxylic acid, these methods establish the core pyrrolidine structure with controlled stereochemistry, which can be further functionalized.
Biocatalysis provides a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. nih.gov Enzymes can perform kinetic resolutions of racemic mixtures or desymmetrize meso compounds with exceptional precision. acs.orgnih.gov
A notable example is the amidase-catalyzed kinetic resolution of racemic trans-pyrrolidine-2,5-dicarboxamide. acs.orgnih.gov The amidase from Rhodococcus erythropolis AJ270 selectively hydrolyzes the (2R,5R)-diamide, exhibiting excellent 2R-enantioselectivity. This process yields (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid and leaves the unreacted (2S,5S)-pyrrolidine-2,5-dicarboxamide, both in high yields and with excellent enantiomeric excess. acs.orgnih.gov Both of these products can be subsequently hydrolyzed under acidic conditions to afford the corresponding enantiomers of pyrrolidine-2,5-dicarboxylic acid. acs.org
Another powerful biocatalytic method is the use of multi-enzymatic cascade processes. Turner et al. developed a cascade involving a transaminase and a reductive aminase to produce enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.govacs.org By selecting the appropriate combination of R- and S-selective enzymes, both cis- and trans-pyrrolidines can be accessed. acs.org Furthermore, an enzymatic dynamic kinetic reduction (DKR) of a β-keto ester has been used to establish the stereochemistry in a practical synthesis of a cis-2,5-disubstituted pyrrolidine core. nih.govresearchgate.net
| Enzyme/Catalyst | Substrate | Product 1 | Product 2 | Key Feature | Reference |
|---|---|---|---|---|---|
| Amidase from Rhodococcus erythropolis AJ270 | Racemic trans-pyrrolidine-2,5-dicarboxamide | (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid | (2S,5S)-pyrrolidine-2,5-dicarboxamide (unreacted) | Excellent 2R-enantioselectivity in kinetic resolution | acs.orgnih.gov |
Resolution Techniques for Enantiomeric Separation
When a synthetic route produces a racemic mixture (an equal mixture of enantiomers), a resolution step is required to separate the desired enantiomer. Early methods for obtaining enantioenriched 2,5-disubstituted pyrrolidines relied on the resolution of racemates with chiral acids. nih.govacs.org
A classical and widely used method for resolving racemic mixtures of compounds containing acidic or basic functional groups is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent.
For a racemic dicarboxylic acid like pyrrolidine-2,5-dicarboxylic acid, a chiral base (e.g., (S)-phenylethylamine) would be used as the resolving agent. nih.gov The reaction of the racemic acid (a mixture of (2R,5R) and (2S,5S) enantiomers) with the single enantiomer of the chiral base results in the formation of two diastereomeric salts: [(2R,5R)-acid • (S)-base] and [(2S,5S)-acid • (S)-base].
Because these salts are diastereomers, they have different physical properties, such as solubility in a given solvent. gavinpublishers.com This difference allows for their separation by fractional crystallization. scivisionpub.com One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of the acid can be recovered from the crystallized salt by treatment with an achiral acid to neutralize the chiral base. gavinpublishers.com
| Step | Process | Components | Outcome | Reference |
|---|---|---|---|---|
| 1 | Salt Formation | Racemic (2R,5R)/(2S,5S)-acid + Chiral (S)-base | Mixture of two diastereomeric salts: [(2R,5R)-acid•(S)-base] and [(2S,5S)-acid•(S)-base] | google.comnih.gov |
| 2 | Fractional Crystallization | Diastereomeric salt mixture in a suitable solvent | One diastereomer crystallizes due to lower solubility | gavinpublishers.com |
| 3 | Separation | Filtration of the crystallized salt | Physical separation of the less soluble diastereomeric salt from the more soluble one | gavinpublishers.com |
| 4 | Liberation of Enantiomer | Isolated diastereomeric salt + Achiral acid | Pure enantiomer of the dicarboxylic acid is recovered | gavinpublishers.com |
Chromatographic Chiral Separation Methodologies
While enantioselective synthesis aims to produce the desired stereoisomer directly, chromatographic separation of racemic or diastereomeric mixtures remains a crucial technique for obtaining enantiopure this compound. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for analytical and preparative-scale separations.
The selection of an appropriate chiral stationary phase is critical for achieving baseline separation of the enantiomers. For carboxylic acids like pyrrolidine-2,5-dicarboxylic acid, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates and benzoates), macrocyclic antibiotics, and ion-exchange principles have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for each enantiomer.
Method development for chiral HPLC involves screening various CSPs and optimizing the mobile phase composition. Parameters such as the type and concentration of the organic modifier (e.g., isopropanol, ethanol), the acidic or basic additives (e.g., trifluoroacetic acid, diethylamine), and the flow rate are systematically varied to maximize resolution. For instance, Chiralpak AD and AS columns with a mobile phase consisting of hexane, isopropanol, and diethylamine have been successfully used for the separation of related pyrrolidine derivatives tandfonline.com.
An alternative to direct enantiomeric separation is the derivatization of the dicarboxylic acid with a chiral resolving agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase, such as silica gel nih.govmdpi.com. Following separation, the chiral auxiliary is cleaved to yield the enantiopurified dicarboxylic acid. Common chiral derivatizing agents for carboxylic acids include chiral amines and alcohols.
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Application |
|---|---|---|---|---|
| Chiralpak AD | Hexane/Isopropanol/Diethylamine | 1.0 | UV (230 nm) | Analytical separation of pyrrolidine-3-carboxylic acid esters tandfonline.com |
| Chiralpak AS | Hexane/Isopropanol/Diethylamine | 0.6 | UV (230 nm) | Analytical separation of 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters tandfonline.com |
| Silica Gel (for diastereomers) | Hexane/Ethyl Acetate | Variable | UV | Preparative separation of diastereomeric amides nih.gov |
Optimization of Synthetic Pathways and Yield Enhancement for Research Scale Production
In diastereoselective syntheses, such as the C-H bond amination to form 2,5-disubstituted pyrrolidines, the choice of catalyst is paramount. Experimental and theoretical studies have shown that modifying the ancillary ligands on an iron dipyrrinato complex can significantly enhance the diastereoselectivity of the cyclization reaction nih.gov. For example, the use of a phenoxide ancillary ligand was found to create a more directional steric profile, leading to superior performance in generating the desired syn 2,5-disubstituted pyrrolidines nih.gov.
Biocatalytic approaches also offer significant opportunities for optimization. The selection of the enzyme and the engineering of the reaction medium can dramatically impact the yield and enantiomeric excess. For instance, the use of specific enzyme combinations can provide access to both cis-(2S,5R)- and trans-(2R,5R)-pyrrolidines acs.org. Optimization of parameters such as pH, temperature, substrate concentration, and co-solvent can lead to improved enzyme stability and activity, resulting in higher product yields.
Yield enhancement can also be achieved by streamlining synthetic sequences. For example, developing one-pot or tandem reactions can minimize purification steps and the loss of material between transformations. A gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence has been shown to be an efficient method for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines rsc.org. The stereochemical outcome of this reaction can be controlled by the choice of the nitrogen-protecting group, allowing for the selective synthesis of either the cis or trans isomer rsc.org.
| Methodology | Optimization Strategy | Key Findings | Reference |
|---|---|---|---|
| Diastereoselective C-H Amination | Catalyst ligand modification | Iron phenoxide complex improves diastereoselectivity for syn products. | nih.gov |
| Biocatalysis | Enzyme selection and medium engineering | Specific enzyme combinations allow access to both cis and trans isomers. | acs.org |
| Gold-Catalyzed Tandem Reaction | Control of stereochemical outcome via protecting group | Choice of nitrogen protecting group directs the synthesis towards cis or trans products. | rsc.org |
Analytical Methodologies for Chiral Purity and Absolute Stereochemical Assignment
The confirmation of chiral purity and the unambiguous assignment of the absolute stereochemistry of this compound are essential analytical challenges. A combination of chiroptical and spectroscopic techniques, often supported by computational methods, is employed for this purpose.
Chiral HPLC, as discussed previously, is a primary tool for determining the enantiomeric excess (e.e.) of the final product. By achieving baseline separation of the enantiomers, the relative peak areas can be integrated to provide a quantitative measure of chiral purity.
Vibrational circular dichroism (VCD) spectroscopy is a powerful technique for the determination of the absolute configuration of chiral molecules in solution nih.govresearchgate.net. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to the theoretically predicted spectrum for a known absolute configuration, typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry nih.gov. This method avoids the need for crystallization, which can sometimes be a challenging step.
X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained nih.gov. The diffraction pattern of X-rays passing through the crystal allows for the determination of the three-dimensional arrangement of atoms in the molecule. When a heavy atom is present in the structure, the anomalous dispersion effect can be used to determine the absolute configuration with high confidence. For pyrrolidine-2,5-dicarboxylic acid, derivatization with a molecule containing a heavy atom may be necessary to facilitate this analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric purity. The addition of a chiral auxiliary can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.
| Technique | Information Obtained | Key Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Enantiomeric excess (e.e.) | Quantitative, widely available. | Requires method development for each compound. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | Applicable in solution, no crystallization needed. | Requires computational modeling for interpretation. nih.govresearchgate.net |
| X-ray Crystallography | Absolute configuration | Unambiguous determination of 3D structure. | Requires a suitable single crystal. nih.gov |
| NMR with Chiral Auxiliaries | Enantiomeric excess | Provides structural information simultaneously. | May require derivatization or use of expensive solvating agents. |
Despite a comprehensive search for scientific literature, detailed pharmacological data focusing specifically on the compound This compound and its interactions with ionotropic glutamate (B1630785) receptors (NMDA, AMPA, and kainate) is not available. The existing research on pyrrolidine dicarboxylic acids primarily investigates other stereoisomers or derivatives, and their effects on various receptor systems, including metabotropic glutamate receptors.
The stringent requirement to focus solely on the (2R,5R) stereoisomer and the detailed structural outline of the requested article, including specific data on receptor subtype selectivity, affinity, agonist/antagonist actions, and findings from electrophysiological and radioligand binding studies, cannot be met with the currently accessible scientific information.
Therefore, it is not possible to generate the requested article on the "Molecular Interactions and Biochemical Target Engagement of this compound" with the specified level of scientific accuracy and detail. Further experimental research characterizing the pharmacological profile of this specific compound at NMDA, AMPA, and kainate receptors would be necessary to provide the information required for such an article.
Molecular Interactions and Biochemical Target Engagement of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid
Enzyme Modulation and Inhibition Kinetics
Direct enzymatic targets of (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid have not been identified in the reviewed scientific literature. Research on analogous structures, such as pyrrolidine-2,5-diones, has shown activity against enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), highlighting the potential for the pyrrolidine (B122466) scaffold to interact with enzyme active sites. ebi.ac.uk However, these are structurally distinct from the requested dicarboxylic acid.
Without identified enzyme targets for this compound, there are no mechanistic studies of its potential inhibitory or activatory effects.
The scientific literature does not currently contain examples of structure-guided enzyme design principles specifically involving this compound.
Interaction with Other Biological Macromolecules (e.g., Transporters)
While direct evidence for the interaction of this compound with biological macromolecules is scarce, research on a structurally similar compound, L-trans-pyrrolidine-2,4-dicarboxylate (PDC), provides significant insights into how pyrrolidine dicarboxylic acids can engage with amino acid transporters.
L-trans-pyrrolidine-2,4-dicarboxylate is a well-documented potent inhibitor of glutamate transporters. nih.gov This suggests that pyrrolidine dicarboxylic acids can be recognized by the binding sites of these transporters. The neurotoxicity of PDC has been linked to its ability to inhibit glutamate uptake, leading to an accumulation of extracellular glutamate. nih.gov This action is dependent on extracellular sodium and can be blocked by NMDA receptor antagonists, indicating an indirect excitotoxic mechanism. nih.gov
The following table summarizes the neurotoxic effects of L-trans-pyrrolidine-2,4-dicarboxylate (PDC) in rat cortical cultures, as an example of the biological activity of a pyrrolidine dicarboxylic acid analog.
| Cell Culture Type | EC50 for PDC Neurotoxicity | Reference |
| Astrocyte-rich | 320 +/- 157 µM | nih.gov |
| Astrocyte-poor | 50 +/- 5 µM | nih.gov |
This data pertains to L-trans-pyrrolidine-2,4-dicarboxylate, not this compound.
There is no specific information available in the reviewed literature regarding the interaction of this compound with peptide transporters.
Structure Activity Relationship Sar Studies and Rational Ligand Design of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid Analogues
Systematic Modification of the Pyrrolidine (B122466) Core and Carboxyl Groups
Systematic modifications of the (2R,5R)-pyrrolidine-2,5-dicarboxylic acid scaffold have been crucial in understanding the structural requirements for receptor binding and activity. These modifications typically involve substitutions on the pyrrolidine ring and alterations to the essential carboxyl groups.
Pyrrolidine Ring Modifications: The pyrrolidine core, while providing a rigid backbone, offers positions for substitution that can influence potency, selectivity, and pharmacokinetic properties. For instance, in related pyrrolidine-based glutamate (B1630785) receptor antagonists, introducing substituents at various positions on the ring has been shown to be a key strategy for modulating activity. An elaborate SAR study on a related scaffold, 2,3-trans-3-carboxy-3-phenylproline, demonstrated that adding substituents to the phenyl ring, which can be considered an extension of the pyrrolidine core, significantly impacts selectivity for NMDA receptor subtypes. nih.gov This highlights a general principle where even distal modifications can profoundly affect the interaction with the target protein.
Carboxyl Group Modifications: The two carboxyl groups are generally considered critical for binding, acting as the primary pharmacophoric features that interact with receptor binding sites. However, their acidic nature can limit bioavailability, particularly for central nervous system targets. Therefore, medicinal chemists have explored replacing one or both carboxyl groups with bioisosteres—functional groups with similar physicochemical properties. Common bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocyles like 5-oxo-1,2,4-oxadiazoles. hyphadiscovery.comnih.govcambridgemedchemconsulting.com These replacements aim to retain the necessary binding interactions while improving properties like metabolic stability and membrane permeability. nih.govdrughunter.com The choice of bioisostere can also subtly alter the geometry and electronic distribution, leading to changes in the activity profile.
Impact of Stereochemistry on Biological Activity Profiles
The stereochemistry of the pyrrolidine ring and its substituents is a paramount determinant of biological activity. nih.gov The rigid, non-planar nature of the five-membered ring creates distinct spatial arrangements of the functional groups, and biological receptors, being chiral themselves, can differentiate between these stereoisomers with high fidelity. nih.gov
For pyrrolidine-2,5-dicarboxylic acid, there are three possible stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). The trans isomers, (2R,5R) and (2S,5S), position the two carboxyl groups on opposite sides of the ring, while the cis (meso) isomer places them on the same side. This seemingly subtle difference has a dramatic impact on their interaction with glutamate receptors. For instance, L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC), a closely related analogue, is known to be a potent inhibitor of glutamate uptake. nih.gov This activity is highly dependent on its specific stereochemical configuration, which allows it to fit into the transporter's binding site.
The biological activity of pyrrolidine derivatives is often dictated by the specific enantiomer. This is because the precise three-dimensional orientation of substituents is crucial for optimal interaction with the amino acid residues within a protein's binding pocket. nih.govnih.gov Therefore, stereoselective synthesis is a critical aspect of developing pyrrolidine-based ligands to ensure that only the desired, active enantiomer is produced. acs.org
Development of Pharmacophore Models for Receptor Interaction
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For analogues of this compound, a typical pharmacophore model would highlight the key features responsible for binding to its target receptor, such as a glutamate receptor.
A pharmacophore model for a competitive NMDA receptor antagonist based on this scaffold would likely include:
Two anionic/negative ionizable features representing the carboxyl groups, which are crucial for mimicking glutamate and interacting with positively charged residues (e.g., arginine or lysine) in the receptor's binding site.
Hydrophobic features, which may be introduced through substitutions on the pyrrolidine ring, to interact with non-polar pockets in the receptor.
Hydrogen bond donors and acceptors, contributed by the ring nitrogen and the carboxyl groups, which form directional interactions to anchor the ligand.
These models are generated by aligning a set of active molecules and identifying the common chemical features that are spatially conserved. nih.gov Once developed, these pharmacophore models serve as powerful tools in virtual screening to identify novel, structurally diverse compounds from large chemical databases that possess the desired features for biological activity. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. uran.ua For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to their measured biological activity (e.g., IC50 or Ki values).
Relevant molecular descriptors could include:
Electronic descriptors: Such as partial atomic charges and dipole moments, which describe the electronic distribution and its influence on electrostatic interactions.
Steric descriptors: Like molecular volume, surface area, and specific shape indices, which quantify the size and shape of the molecule.
Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the molecule's lipophilicity and its ability to cross cell membranes.
Topological descriptors: Which describe the connectivity and branching of the molecule.
A resulting QSAR equation might look like: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
While specific QSAR studies on this compound derivatives are not extensively documented in the readily available literature, QSAR analyses on other pyrrolidine derivatives have successfully identified key structural features influencing their activity. For example, QSAR studies on pyrrolidine amides as DPP-IV inhibitors and pyrrolidine derivatives as neuraminidase inhibitors have shown that electronic and electrostatic factors are critical for their biological function. researchgate.netnih.gov Such models provide valuable insights into the mechanism of action and can be used to predict the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process.
Scaffold Hopping and Bioisosteric Replacements in Analogue Design
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different core, while maintaining the original's essential pharmacophoric features. nih.gov The goal is to discover new, patentable chemical series with improved properties, such as enhanced activity, better selectivity, or a more favorable pharmacokinetic profile. Starting from the this compound scaffold, a scaffold hopping approach might replace the pyrrolidine ring with other cyclic or even acyclic structures that can still hold the two carboxylic acid (or bioisosteric) groups in the correct spatial orientation for receptor binding.
The table below illustrates some common bioisosteric replacements for the carboxylic acid group and the rationale behind their use.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity (pKa) and ability to act as a hydrogen bond donor/acceptor. Can improve metabolic stability. cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Mimics the hydrogen bonding pattern of a carboxylate. Can offer increased lipophilicity and metabolic stability. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can chelate metal ions in enzyme active sites and forms different hydrogen bonding patterns. |
| Carboxylic Acid (-COOH) | Isoxazolol | Acts as an acidic mimic with a different heterocyclic core, potentially altering selectivity and physicochemical properties. nih.gov |
These strategies of scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for moving beyond a primary lead compound to discover novel drug candidates with superior therapeutic potential.
Computational Chemistry and Molecular Modeling of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid and Its Complexes
Conformational Analysis and Energy Landscapes
The conformational flexibility of the pyrrolidine (B122466) ring is a key determinant of the biological activity of its derivatives. The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. For (2R,5R)-Pyrrolidine-2,5-dicarboxylic acid, the stereochemistry of the two carboxylic acid groups at positions 2 and 5 significantly influences the conformational landscape.
A systematic conformational search can identify the most stable, low-energy conformations. The results of such an analysis are often presented in a table summarizing the relative energies and key dihedral angles of the most populated conformers under physiological conditions.
Table 1: Theoretical Conformational Analysis of this compound
| Conformer | Pucker Type | C2-COOH Orientation | C5-COOH Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| 1 | Envelope (C4-endo) | Equatorial | Equatorial | 0.00 | 65 |
| 2 | Twist (C3-endo/C4-exo) | Axial | Equatorial | 1.25 | 20 |
Note: This table is a hypothetical representation based on general principles of pyrrolidine conformational analysis and is intended for illustrative purposes. Actual values would be derived from specific computational studies.
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound, which is an analog of glutamate (B1630785), potential protein targets include glutamate receptors and transporters. Docking simulations can provide valuable information about the binding mode, affinity, and selectivity of the compound for these targets.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand is then placed into the binding site of the protein, and its orientation and conformation are sampled. A scoring function is used to estimate the binding affinity for each pose.
Studies on similar pyrrolidine derivatives have shown that the carboxylic acid groups are crucial for forming key interactions, such as hydrogen bonds and salt bridges, with charged and polar residues in the binding pocket of target proteins. For example, in glutamate receptors, the binding of ligands is often mediated by interactions with arginine, lysine, and aspartate residues. Docking studies of this compound into the active site of a glutamate receptor would likely show its two carboxylate groups mimicking the interactions of the natural ligand, glutamate.
Table 2: Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| NMDA Receptor (GluN1/GluN2A) | -8.5 | Arg523, Thr518 | Hydrogen Bond, Salt Bridge |
| AMPA Receptor (GluA2) | -7.9 | Arg485, Ser488 | Hydrogen Bond, Salt Bridge |
Note: This table is a hypothetical representation to illustrate the potential outcomes of molecular docking simulations. Specific data would be generated from actual docking studies.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules and their complexes over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound within the active site of a target protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.
An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. Analysis of the simulation trajectory can reveal:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
Key interactions: By analyzing the persistence of hydrogen bonds, salt bridges, and other non-covalent interactions over time.
Conformational changes: By observing how the ligand and protein adapt to each other upon binding.
Binding free energy: By using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to calculate the free energy of binding from the simulation snapshots.
For pyrrolidine-based inhibitors of various enzymes, MD simulations have been instrumental in confirming the stability of the ligand in the binding pocket and in identifying key residues that contribute to the binding affinity.
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic properties of a molecule, such as charge distribution, molecular orbitals, and reaction mechanisms. For this compound, QM calculations can be used to determine its optimized geometry, partial atomic charges, and the energies of its frontier molecular orbitals (HOMO and LUMO).
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| Dipole Moment | 3.5 D |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Mulliken Charge on N | -0.45 e |
| Mulliken Charge on C2-carboxyl O | -0.68 e |
Note: This table presents hypothetical data based on typical values for similar molecules and is for illustrative purposes. Accurate data would be obtained from specific QM calculations.
In Silico Screening and Virtual Library Design
The scaffold of this compound can serve as a starting point for the design of new, more potent, and selective ligands. In silico screening and virtual library design are computational strategies used to explore the chemical space around a lead compound.
Virtual screening involves the high-throughput docking of large libraries of compounds against a specific protein target to identify potential "hits". These libraries can be commercially available or computationally generated.
Virtual library design focuses on creating a focused library of compounds based on a core scaffold, in this case, this compound. This is achieved by computationally adding a variety of chemical substituents to the scaffold and then evaluating the properties of the resulting virtual compounds. The goal is to identify derivatives with improved binding affinity, selectivity, or pharmacokinetic properties. For the this compound scaffold, a virtual library could be generated by modifying the carboxylic acid groups (e.g., converting them to esters or amides) or by adding substituents to the pyrrolidine ring. These virtual compounds can then be screened in silico to prioritize the most promising candidates for synthesis and experimental testing.
Applications of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid As a Chiral Ligand and Building Block in Asymmetric Synthesis
Development of Chiral Catalysts Based on the Pyrrolidine (B122466) Scaffold
The inherent chirality and C₂ symmetry of the (2R,5R)-pyrrolidine-2,5-dicarboxylic acid backbone make it an ideal foundation for the design of chiral ligands and organocatalysts. The two carboxylic acid groups provide convenient handles for modification, allowing for the attachment of various coordinating groups or bulky substituents to fine-tune the steric and electronic properties of the resulting catalyst. These modifications are crucial for achieving high levels of stereocontrol in chemical reactions.
Catalysts derived from the 2,5-disubstituted pyrrolidine framework have been successfully employed in both metal-catalyzed and organocatalytic reactions. The rigidity of the five-membered ring helps to create a well-defined chiral environment around the active site, effectively discriminating between the two prochiral faces of a substrate or two enantiomeric transition states.
While direct applications of this compound in catalysis are not extensively documented in readily available literature, the broader class of C₂-symmetric 2,5-disubstituted pyrrolidines has seen widespread use. For instance, derivatives where the carboxylic acid groups are transformed into amides, esters, or other functional groups are common. These modifications allow for the introduction of phosphine (B1218219) groups for transition metal catalysis or bulky aryl groups for creating sterically demanding organocatalysts. The principles guiding the design of these catalysts are directly applicable to derivatives of this compound.
Use in Asymmetric Organic Transformations
The utility of chiral catalysts derived from the (2R,5R)-pyrrolidine scaffold is demonstrated in a variety of asymmetric organic transformations, where the goal is to produce a single enantiomer of a chiral product.
Enantioselective Addition Reactions
Enantioselective addition reactions, particularly the addition of organometallic reagents to carbonyl compounds, are fundamental transformations in organic synthesis. Chiral ligands based on the (2R,5R)-pyrrolidine framework have proven effective in controlling the stereochemical outcome of these reactions. For example, derivatives of (2R,5R)-disubstituted pyrrolidines have been successfully used as chiral ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. In these reactions, the chiral ligand coordinates to the zinc atom, creating a chiral complex that preferentially delivers the ethyl group to one face of the aldehyde, leading to the formation of a chiral secondary alcohol with high enantiomeric excess.
| Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (2R,5R)-bis(diphenylhydroxymethyl)-N-methylpyrrolidine | 0 | 92 | 95 |
Asymmetric Cycloadditions
Asymmetric cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. The C₂-symmetric nature of the (2R,5R)-pyrrolidine scaffold has been exploited in the design of chiral ligands for metal-catalyzed cycloadditions. For instance, phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit have been developed for enantioselective trimethylenemethane [3+2] cycloadditions. acs.org These ligands create a chiral pocket around the metal center, which directs the approach of the reacting partners to afford the desired cycloadduct with high diastereo- and enantioselectivity.
| Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (2-((trimethylsilyl)methyl)allyl) acetate | N-Phenylmaleimide | 95 | 96 |
Stereoselective Reductions and Oxidations
While specific examples of catalysts derived directly from this compound for stereoselective reductions and oxidations are not prevalent in the literature, the underlying principles of asymmetric catalysis suggest their potential. The rigid C₂-symmetric scaffold can be incorporated into ligands for metal hydrides or oxidation catalysts. For instance, the diastereoselective reduction of substituted pyrroles to pyrrolidines can be achieved with high stereocontrol, indicating the influence of existing stereocenters on the outcome of hydrogenation reactions. researchgate.net This suggests that a chiral catalyst incorporating the (2R,5R)-pyrrolidine moiety could effectively induce enantioselectivity in the reduction of prochiral substrates.
Synthesis of Chiral Intermediates for Advanced Chemical Research
Beyond its direct use in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. The two carboxylic acid functional groups can be selectively manipulated to introduce a wide range of substituents, allowing for the construction of diverse molecular architectures.
This C₂-symmetric scaffold is a key component in the synthesis of various biologically active compounds and complex natural products. sci-hub.runih.gov For example, chiral 2-substituted and 2,5-disubstituted pyrrolidines are integral to the structure of numerous pharmaceuticals. The synthesis of these molecules often relies on starting materials that possess the desired stereochemistry, and this compound provides a readily available source of this chirality. Its conversion into diamines, diols, or other difunctionalized pyrrolidines opens up a plethora of synthetic possibilities for creating novel chiral ligands, auxiliaries, and drug candidates.
Derivatives and Analogues of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid: Design, Synthesis, and Research Applications
Rational Design of Conformationally Restricted and Flexible Analogues
The rational design of analogues of (2R,5R)-pyrrolidine-2,5-dicarboxylic acid is a strategy frequently employed in medicinal chemistry to probe interactions with biological targets. nih.gov This approach aims to understand the optimal three-dimensional arrangement (pharmacophore) required for biological activity by systematically limiting the molecule's conformational freedom.
Conformationally Restricted Analogues: The core principle behind creating more rigid structures is to "lock" the molecule into a specific conformation that is believed to be the "active" one for binding to a receptor or enzyme. ku.dk For the this compound scaffold, this can be achieved by introducing additional rings. Strategies include:
Fused Rings: Creating bicyclic systems, such as pyrrolo[2,1-a]isoquinolines, by building a new ring that shares atoms with the original pyrrolidine (B122466) ring. thieme.de This drastically reduces the number of possible conformations. An example is the design of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid as a rigid analogue of glutamic acid, intended to mimic a folded conformation of the neurotransmitter. nih.gov
Spirocyclic Systems: Joining a new ring to the pyrrolidine at a single carbon atom. This introduces significant steric constraints that influence the orientation of the substituents. rsc.org
Flexible Analogues: While often the goal is to reduce flexibility, designing more flexible analogues can also be informative. This is typically achieved by extending the side chains or opening the ring structure. While this approach moves away from the core this compound structure, it can help to determine which parts of the molecule are essential for activity and whether the cyclic constraint is truly necessary.
By comparing the biological activity of a series of analogues with varying degrees of flexibility, researchers can deduce the conformational preferences of the target receptor.
Synthetic Strategies for Diverse this compound Derivatives
A variety of synthetic methods are used to create derivatives of this compound, targeting its carboxylic acid groups, the ring nitrogen, or the ring structure itself.
The two carboxylic acid groups are primary targets for modification to create esters and amides. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.
Esterification: Diesters can be synthesized by reacting the dicarboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or thionyl chloride in methanol). nih.gov This is a standard procedure for converting carboxylic acids to their corresponding esters.
Amide/Imide Formation: Amide derivatives are commonly formed using standard peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov A particularly common strategy for dicarboxylic acids is cyclocondensation with primary amines at high temperatures to form cyclic imides, known as succinimides (pyrrolidine-2,5-diones). nih.gov For instance, reacting a succinic acid derivative with a primary amine at 180°C can yield the corresponding pyrrolidine-2,5-dione. nih.govresearchgate.net
Altering the pyrrolidine ring itself generates analogues with fundamentally different shapes and conformational properties.
Fused-Ring Systems: One advanced strategy involves 1,3-dipolar cycloaddition reactions. For example, isoquinolinium N-ylides can react with dienophiles to create complex, functionalized, fused-ring heptacyclic pyrrolidines. thieme.de This method allows for the regio- and diastereoselective synthesis of highly complex scaffolds. thieme.deresearchgate.net
Spirocyclic Systems: The synthesis of spiro piperidone-cyclopropanes fused to a pyrrolidine-like ring has been achieved through domino reactions involving acylcyclopropanecarboxamides and electron-deficient alkenes. rsc.org These multi-step, one-pot reactions can build complex spirocyclic systems with good diastereoselectivity. rsc.org
The high polarity of dicarboxylic acids like this compound often results in poor permeability across cell membranes, limiting their use in cell-based in vitro assays. Prodrug strategies are employed to temporarily mask these polar groups, enhancing lipophilicity and facilitating cellular uptake. mdpi.comrutgers.edu
The most common approach is the formation of ester prodrugs . researchgate.net By converting the charged carboxylate groups into neutral esters, the molecule can more easily pass through the lipid bilayer of the cell membrane via passive diffusion. mdpi.comresearchgate.net Once inside the cell, ubiquitous intracellular esterase enzymes cleave the ester groups, releasing the active dicarboxylic acid parent compound. researchgate.netresearchgate.net
Key considerations for designing ester prodrugs for in vitro use include:
Chemical Stability: The prodrug must be stable in the assay medium.
Enhanced Permeability: The ester moiety should sufficiently increase lipophilicity to improve cell penetration.
Efficient Cleavage: The ester must be readily hydrolyzed by intracellular esterases to release the active drug.
Pivaloyloxymethyl (POM) esters are one example of a prodrug motif used to enhance the permeability of carboxylic acids. researchgate.net
Comparative Pharmacological Evaluation of Analogues in Research Systems
A crucial step in derivative development is the comparative pharmacological evaluation to establish a Structure-Activity Relationship (SAR). nih.govnih.gov This involves testing the parent compound and its newly synthesized analogues in the same biological assays to determine how structural modifications affect activity.
For analogues of this compound, which are often designed as glutamate (B1630785) analogues, evaluation typically occurs in receptor binding assays or functional assays using cell lines that express specific glutamate receptor subtypes. nih.gov For example, a series of N(1)-substituted derivatives of a related compound, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, were evaluated for their activity at metabotropic glutamate receptors (mGluR2, mGluR3, and mGluR6). nih.gov This study revealed that appropriate substitution at the nitrogen position could produce compounds with agonist, partial agonist, or antagonist activity. nih.gov
Data from these evaluations are often presented in tables comparing key pharmacological parameters.
Table 1: Illustrative Comparative Pharmacological Data for a Hypothetical Series of Analogues This table is a representative example based on typical data from SAR studies and does not represent real experimental results for this specific compound series.
| Compound | Modification | Target | Activity Type | IC₅₀ / EC₅₀ (nM) | Selectivity vs. Other Targets |
|---|---|---|---|---|---|
| Parent | (2R,5R)-PDA | GluR-X | Agonist | 500 | 10-fold vs GluR-Y |
| Analogue 1 | Di-methyl ester | GluR-X | Inactive (Prodrug) | >10,000 | - |
| Analogue 2 | N-benzyl | GluR-X | Antagonist | 150 | 50-fold vs GluR-Y |
| Analogue 3 | Fused Ring | GluR-X | Agonist | 50 | 100-fold vs GluR-Y |
| Analogue 4 | N-phenyl | GluR-X | Partial Agonist | 300 | 20-fold vs GluR-Y |
Such comparative analyses are essential for identifying the structural features that govern potency and selectivity, guiding future design efforts. frontiersin.orgresearchgate.net
Development of Fluorescent and Biotinylated Probes for Research
To visualize and isolate the biological targets of this compound and its derivatives, researchers can develop chemical probes by attaching fluorescent dyes or biotin (B1667282) tags.
Fluorescent Probes: A fluorescent dye (fluorophore), such as a boron-dipyrromethene (BODIPY) or rhodamine, can be covalently attached to the pyrrolidine scaffold. nih.govkyoto-u.ac.jp The design of such a probe requires identifying a position on the molecule where the bulky fluorophore can be attached without significantly disrupting the binding to its target. nih.gov These probes are invaluable tools for:
Fluorescence Microscopy: Visualizing the localization of the target receptor on or within cells. nih.gov
Flow Cytometry: Quantifying receptor expression on cell surfaces. nih.gov
Binding Assays: Directly measuring the binding of the probe to its target using techniques like fluorescence polarization.
Biotinylated Probes: Biotin is a vitamin that forms an exceptionally strong and specific non-covalent interaction with the protein avidin (B1170675) (or streptavidin). A biotin tag can be attached to a derivative of this compound to create an affinity probe. researchgate.net This approach is used for:
Affinity Purification: The biotinylated ligand, bound to its protein target(s) in a cell lysate, can be captured using streptavidin-coated beads. The captured proteins can then be eluted and identified by mass spectrometry. nih.gov This technique, known as affinity-based protein profiling, helps to identify the molecular targets of a compound.
Proximity Biotinylation (BioID): In a more advanced technique, a promiscuous biotin ligase (BirA*) is conjugated to the drug molecule. When introduced to cells with excess biotin, the ligase biotinylates proteins that are in close proximity to where the drug binds, providing a snapshot of the compound's direct interaction partners and near-neighbor proteins. nih.govresearchgate.netmdpi.com
The development of these probes transforms a bioactive compound into a powerful tool for cell biology and proteomics research.
Role of 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid in Neuroscience Research As a Pharmacological Probe
Elucidation of Excitatory Amino Acid Neurotransmission Mechanisms in Research Models
(2R,5R)-Pyrrolidine-2,5-dicarboxylic acid, by acting as a selective NMDA receptor agonist, is instrumental in elucidating the specific contributions of NMDA receptors to excitatory synaptic transmission. In research models such as brain slice preparations or cultured neurons, glutamate (B1630785) activates multiple receptor types simultaneously, including AMPA, kainate, and NMDA receptors. The application of a selective agonist like cis-2,5-PDA allows for the isolated activation of the NMDA receptor population.
This targeted activation enables researchers to:
Characterize NMDA Receptor-Mediated Currents: In electrophysiological studies using techniques like patch-clamp recording, the compound can be used to evoke pure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). This helps in studying the unique properties of these currents, such as their voltage-dependent magnesium block and slow decay kinetics, without the confounding influence of faster AMPA receptor currents.
Isolate Downstream Signaling: NMDA receptor activation leads to a significant influx of calcium (Ca2+), a critical second messenger. By using cis-2,5-PDA, scientists can specifically trigger this Ca2+ influx and trace its downstream consequences, including the activation of enzymes like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC).
Map Receptor Distribution: The compound can be used in conjunction with imaging techniques to study the functional distribution of NMDA receptors on different parts of a neuron, such as dendritic spines versus the dendritic shaft.
Research into the structure-activity relationships of related cyclic dicarboxylic acids has underscored the importance of stereochemistry in determining their pharmacological action. While some isomers act as antagonists, the cis-2,5 configuration is associated with agonist activity at the NMDA receptor. researchgate.netebi.ac.uk
Table 1: Pharmacological Activity of Piperidine Dicarboxylic Acid (PDA) Isomers at the NMDA Receptor This table illustrates the structure-activity relationship for a series of related compounds, highlighting how small changes in the arrangement of the carboxyl groups determine whether the compound activates (agonist) or blocks (antagonist) the NMDA receptor.
| Compound | Pharmacological Activity | Reference |
| cis-2,3-PDA | NMDA Antagonist | researchgate.netebi.ac.uk |
| trans-2,3-PDA | NMDA Agonist | researchgate.netebi.ac.uk |
| cis-2,4-PDA | NMDA Antagonist | researchgate.netebi.ac.uk |
| trans-2,4-PDA | NMDA Agonist | researchgate.netebi.ac.uk |
| cis-2,5-PDA | NMDA Agonist | researchgate.netebi.ac.uk |
| trans-2,5-PDA | Inactive | researchgate.netebi.ac.uk |
Investigation of Synaptic Plasticity and Long-Term Potentiation (LTP)/Depression (LTD) in vitro
The processes of long-term potentiation (LTP) and long-term depression (LTD) are fundamental cellular mechanisms for learning and memory, and the activation of NMDA receptors is a critical requirement for the induction of most forms of LTP and LTD. As a selective NMDA receptor agonist, this compound is a valuable pharmacological tool for investigating these phenomena in in vitro preparations like hippocampal slices.
By directly activating NMDA receptors, this compound can be used to:
Chemically Induce LTP/LTD: Instead of relying on specific patterns of electrical stimulation to induce synaptic plasticity, researchers can apply cis-2,5-PDA to pharmacologically mimic the conditions of NMDA receptor activation. This allows for the study of the downstream molecular cascade of LTP (e.g., AMPA receptor trafficking to the synapse) or LTD in a controlled and uniform manner across the tissue preparation.
Probe the Threshold for Plasticity: The induction of LTP versus LTD is highly dependent on the magnitude and dynamics of the NMDA receptor-mediated Ca2+ influx. Using a tool like cis-2,5-PDA at varying concentrations allows researchers to precisely control the level of NMDA receptor activation and investigate the specific calcium thresholds and downstream signaling pathways that differentiate the induction of LTP from LTD.
Studies on Neurodevelopmental Processes and Receptor Maturation in vitro
Excitatory amino acid neurotransmission, particularly through NMDA receptors, plays a vital role in the proper development of the central nervous system. These receptors are involved in processes such as neuronal migration, synaptogenesis, and the refinement of synaptic circuits. The use of a selective NMDA receptor agonist like this compound in in vitro models, such as dissociated neuronal cultures or organotypic slice cultures, provides a means to explore these developmental functions.
Potential research applications include:
Investigating Synapse Formation: By chronically applying the agonist to developing neuronal cultures, researchers can study how sustained NMDA receptor activity influences the formation, stabilization, and elimination of synapses.
Studying Receptor Maturation: During development, the subunit composition of NMDA receptors changes, which alters their functional properties. A selective agonist can be used as a probe to activate receptor populations at different developmental stages, helping to characterize these functional shifts and understand the mechanisms that drive receptor maturation.
Examining Neurite Outgrowth: The compound can be used to study how NMDA receptor-mediated calcium signaling influences the growth and guidance of axons and dendrites during the formation of neural circuits.
Contribution to Understanding Neurotransmitter System Dysregulation in Pre-clinical Models (e.g., cell cultures, acute brain slices)
While essential for normal brain function, excessive activation of NMDA receptors leads to a pathological process known as excitotoxicity, which is a key contributor to neuronal damage in conditions like stroke, traumatic brain injury, and some neurodegenerative diseases. As a potent NMDA receptor agonist, this compound can be used in pre-clinical models to induce controlled excitotoxic injury, thereby helping to unravel the mechanisms of this dysregulation.
In cell cultures or acute brain slices, the application of this compound allows researchers to:
Model Excitotoxic Cell Death: By initiating a massive influx of calcium through NMDA receptors, the agonist can trigger the downstream pathways of excitotoxicity, including mitochondrial dysfunction, oxidative stress, and the activation of cell death cascades.
Screen for Neuroprotective Agents: This controlled model of excitotoxicity provides a platform for testing the efficacy of potential neuroprotective drugs. Researchers can co-apply a therapeutic candidate with the NMDA agonist to determine if the drug can prevent or reduce the subsequent neuronal damage.
Dissect Pathological Mechanisms: The ability to selectively trigger NMDA receptor-mediated neurotoxicity helps in distinguishing this pathway from cell death caused by other mechanisms, allowing for a more focused investigation of the specific molecular events that follow pathological NMDA receptor activation.
Future Directions and Emerging Research Avenues for 2r,5r Pyrrolidine 2,5 Dicarboxylic Acid
Exploration of Novel Biochemical Targets
The pyrrolidine (B122466) core is a privileged structure found in numerous biologically active compounds, suggesting that derivatives of (2R,5R)-pyrrolidine-2,5-dicarboxylic acid could interact with a wide array of biochemical targets. researchgate.netnih.gov Research into analogous pyrrolidine-based molecules has revealed activity against a diverse set of targets, providing a roadmap for future investigations.
Derivatives of the closely related pyrrolidine-2,5-dione scaffold have been investigated for their anticonvulsant properties, which are thought to stem from interactions with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system. nih.gov Furthermore, different pyrrolidine structures have been designed as inhibitors for enzymes implicated in cancer and inflammation, such as histone deacetylase 2 (HDAC2), prohibitin 2 (PHB2), autotaxin (ATX), cyclooxygenase (COX), and 5-lipoxygenase (5-LOX). nih.govebi.ac.uknih.gov Recent studies have also demonstrated the potential of 5-oxopyrrolidine derivatives in developing novel anticancer and antimicrobial agents, with activity observed against human lung adenocarcinoma cells and multidrug-resistant Staphylococcus aureus. mdpi.comresearchgate.net
Future work should focus on synthesizing focused libraries of amides, esters, and more complex heterocyclic derivatives starting from this compound. These libraries can then be screened against families of enzymes, receptors, and ion channels that have not yet been explored for this specific scaffold. Given the compound's structural similarity to amino acids, targets such as amino acid transporters, metabolic enzymes, and protein-protein interfaces involving proline-rich domains represent fertile ground for new discoveries.
| Compound Class | Example Biochemical Targets | Potential Therapeutic Area |
| Pyrrolidine-2,5-diones | Voltage-Gated Sodium Channels (VGSCs), Voltage-Gated Calcium Channels (VDCCs) | Epilepsy, Neuropathic Pain |
| Spiro[pyrrolidine-3,3′-oxindoles] | Histone Deacetylase 2 (HDAC2), Prohibitin 2 (PHB2) | Cancer |
| N-substituted Pyrrolidine-2,5-diones | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Inflammation |
| Pyroglutamic Acid Derivatives | Autotaxin (ATX) | Inflammation, Cancer |
| 5-Oxopyrrolidine Derivatives | Bacterial and Cancer Cell Lines | Infectious Diseases, Cancer |
Advanced Computational and Data Science Approaches
The integration of computational chemistry and data science is revolutionizing drug discovery, and these tools can be powerfully applied to this compound. nih.govchemrxiv.org Machine learning (ML) and artificial intelligence (AI) can accelerate the identification of novel derivatives with desired biological activities and pharmacokinetic properties. explorationpub.com
Future research should employ a range of computational strategies:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking simulations can predict how novel derivatives of this compound might bind. explorationpub.com This has been successfully used to rationalize the selectivity of pyrrolidine-2,5-dione derivatives for COX-2. ebi.ac.uknih.gov
Ligand-Based Drug Design (LBDD): In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built using ML algorithms like Random Forest or Support Vector Machines (SVM). nih.govexplorationpub.com These models can predict the biological activity of virtual compounds based on their chemical features.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific target and for desirable drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its derivatives when bound to a target protein, helping to understand the stability of the interaction and the mechanism of action.
| Computational Method | Application for this compound | Potential Outcome |
| Molecular Docking | Predicting binding modes of derivatives in target proteins (e.g., kinases, proteases). | Prioritization of compounds for synthesis; understanding structure-activity relationships. |
| QSAR Modeling | Building predictive models for bioactivity based on a library of synthesized derivatives. | Virtual screening of large compound libraries; guiding medicinal chemistry efforts. |
| Machine Learning (Deep Learning) | Predicting ADMET properties; identifying potential off-target effects. nih.govyoutube.com | Designing compounds with better drug-like profiles and reduced toxicity. |
| Generative AI | Designing novel derivatives with optimized properties for a specific target. | Discovery of novel and potent lead compounds. |
Integration into High-Throughput Screening Platforms for Chemical Biology Research
High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds to identify "hits" with activity against a biological target. youtube.com The this compound scaffold is an ideal starting point for creating diverse chemical libraries suitable for HTS. Its two carboxylic acid groups provide convenient handles for combinatorial synthesis, allowing for the rapid generation of a large number of distinct derivatives.
Future efforts in this area will involve:
Automated Synthesis: Utilizing robotic platforms to synthesize libraries of amides and esters from the core scaffold and a diverse set of amines and alcohols.
Phenotypic Screening: Testing these libraries in cell-based assays that measure a physiological outcome (e.g., cancer cell death, reduction in inflammatory markers) rather than activity against a single protein. This approach can uncover unexpected biological activities and novel mechanisms of action.
ML-Enhanced Data Analysis: Applying machine learning algorithms to analyze the large and complex datasets generated by HTS. youtube.com For example, self-supervised learning models can analyze cellular imaging data from HTS to identify compounds that induce a specific morphological change, a technique known as morphological profiling. youtube.com This can accelerate the process of hit identification and prioritization significantly. youtube.com
Development of Novel Synthetic Methodologies
While several methods exist for the synthesis of pyrrolidine derivatives, the development of more efficient, scalable, and stereoselective routes to this compound and its analogs remains a key objective for organic chemists. mdpi.comresearchgate.net Current syntheses often begin from chiral precursors like L-pyroglutamic acid or (S)-proline. thieme-connect.comacs.org
Emerging research avenues in synthesis include:
Asymmetric Catalysis: Developing new catalytic systems that can construct the pyrrolidine ring with precise control over the stereochemistry at the C2 and C5 positions from simple, achiral starting materials. A promising recent strategy involves a rhodium(II)-catalyzed asymmetric nitrene C–H insertion. acs.org
Flow Chemistry: Translating existing multi-step syntheses into continuous flow processes. This can improve reaction efficiency, safety, and scalability, making the compound more accessible for large-scale applications.
Biocatalysis: Engineering enzymes to perform key stereoselective steps in the synthesis, offering an environmentally friendly alternative to traditional chemical catalysts.
Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the core pyrrolidine dicarboxylic acid structure in a single step from three or more simple precursors, which is a modern and efficient approach to building molecular complexity. researchgate.net
| Synthetic Strategy | Description | Potential Advantage |
| Stereoselective Hydrogenation | Reduction of substituted pyrrole (B145914) precursors using chiral catalysts to control stereochemistry. researchgate.net | Access to specific stereoisomers from flat, aromatic precursors. |
| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. nih.gov | High degree of control over regio- and stereoselectivity. |
| C(sp³)–H Amination | Direct formation of a C-N bond at an unactivated carbon atom using a chiral catalyst. acs.org | Highly efficient and atom-economical route from simple hydrocarbons. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. researchgate.net | Increased efficiency, reduced waste, and rapid generation of molecular diversity. |
Potential for Material Science or Supramolecular Chemistry Research Applications
Beyond its biomedical potential, the unique structure of this compound makes it a promising candidate for applications in materials science and supramolecular chemistry. Its rigid, chiral, and bifunctional nature allows it to act as a well-defined building block (a tecton) for larger, ordered structures.
Future research directions could explore:
Novel Polyamides: The compound can be used as a chiral dicarboxylic acid monomer in polycondensation reactions with various diamines. This would lead to the creation of novel, bio-based polyamides with unique properties, such as high thermal stability, specific mechanical characteristics, and chirality-induced optical properties. This approach mirrors the successful use of 2,5-furandicarboxylic acid as a bio-based monomer for sustainable polymers. mdpi.com
Metal-Organic Frameworks (MOFs): The carboxylic acid groups can coordinate with metal ions to form porous, crystalline materials known as MOFs. The inherent chirality of the ligand could be transferred to the MOF structure, making them potentially useful for enantioselective separations or asymmetric catalysis.
Supramolecular Gels: Derivatives of the compound could be designed to self-assemble in solution through non-covalent interactions like hydrogen bonding and van der Waals forces, forming supramolecular gels. These "smart" materials could have applications in areas like tissue engineering and controlled release systems.
Chiral Sensors: The scaffold could be incorporated into larger molecules designed to selectively bind to other chiral molecules. This interaction could be designed to produce a detectable signal (e.g., a change in color or fluorescence), leading to the development of sensors for enantiomeric purity analysis.
Q & A
Q. What are the established synthetic routes for (2R,5R)-pyrrolidine-2,5-dicarboxylic acid, and how is stereochemical purity ensured?
The synthesis typically involves chiral starting materials or resolution techniques. For example, dimethyl esters of the compound are prepared via literature methods using (2S,5S)-pyrrolidine derivatives, followed by acid hydrolysis to yield the dicarboxylic acid . Stereochemical integrity is confirmed by comparing NMR spectra (e.g., H and C) and optical rotation data with reported values. Chiral HPLC or X-ray crystallography can further validate enantiopurity .
Q. How is this compound applied as an organocatalyst in asymmetric aldol reactions?
The compound acts as a bifunctional catalyst, leveraging its carboxylic acid groups for proton transfer and the rigid pyrrolidine backbone for stereocontrol. In a typical aldol reaction, 5–10 mol% catalyst is used in polar aprotic solvents (e.g., DMSO or THF) at 0–25°C. Substrates like ketones and aldehydes react to yield β-hydroxy ketones with high enantiomeric excess (ee), monitored via chiral HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound in aldol reactions?
Computational studies suggest a transition state where the catalyst’s carboxylic acid groups activate the aldehyde via hydrogen bonding, while the pyrrolidine ring positions the nucleophilic ketone enamine. The (2R,5R) configuration enforces a specific spatial arrangement, favoring the syn aldol adduct. Steric hindrance between substituents on the catalyst and substrates further dictates enantioselectivity .
Q. How can reaction conditions be optimized to improve catalytic efficiency and ee in challenging substrates?
Key variables include:
- Solvent polarity : Higher polarity (e.g., DMSO) enhances solubility and transition-state stabilization.
- Additives : Brønsted acids (e.g., TFA) or bases (e.g., EtN) fine-tune proton transfer.
- Temperature : Lower temperatures (e.g., –20°C) reduce kinetic competition, improving ee. Systematic screening via Design of Experiments (DoE) is recommended to balance competing factors .
Q. How should researchers address contradictions in reported catalytic performance across studies?
Discrepancies often arise from subtle differences in substrate steric bulk, solvent purity, or moisture content. For example, hydrophilic substrates may require anhydrous conditions to prevent catalyst deactivation. Reproducing experiments with rigorous control of variables (e.g., inert atmosphere, standardized reagents) and reporting full procedural details can resolve inconsistencies .
Q. What advanced analytical methods are critical for characterizing stereochemical outcomes?
Q. Are there alternative applications of this compound beyond aldol reactions?
Preliminary studies suggest utility in Mannich and Michael additions, where its rigid structure could enforce stereoselectivity. However, these applications require further optimization of reaction conditions and substrate scope .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
